Brosimacutin G

Descripción general

Descripción

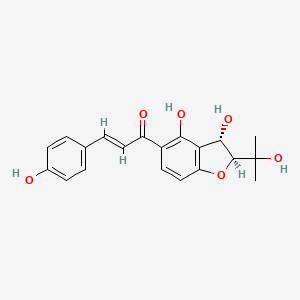

Brosimacutin G is a compound with the molecular formula C20H20O6 . It is a type of chalcone, which are aromatic ketones that form the central core for a variety of important biological compounds . It is derived from the seeds of Psoralea corylifolia L . The compound is a yellow powder .

Molecular Structure Analysis

The molecular weight of Brosimacutin G is 356.4 g/mol . It has a double-bond stereo with 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

Brosimacutin G is a yellow powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación

Antioxidant Properties

Brosimacutin G, derived from Brosimum acutifolium, is known for its potent antioxidant properties . The bark of the plant species has a variety of compounds such as flavonoids, coumarins, phytosterols, alkaloids, and lignoids, making it a natural antioxidant .

Anti-Inflammatory Applications

Brosimacutin G also exhibits anti-inflammatory properties . It’s widely used in folk medicine by some communities in South America and northern Brazil as an anti-inflammatory agent .

Antirheumatic and Antiarthritic Uses

The compound is used as a potent antirheumatic and antiarthritic agent . This makes it a valuable resource in the treatment of rheumatic and arthritic conditions .

Antibacterial and Antifungal Activities

Research has found that Brosimacutin G has antibacterial and antifungal activities . This suggests potential applications in the treatment of bacterial and fungal infections .

Neuroprotective Effects

Brosimacutin G has been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases .

Anticancer Activities

The compound has been found to exhibit anticancer activities . This suggests potential applications in cancer treatment .

Synthetic Research

Brosimacutin G has been synthesized in racemic form along with other flavonoid compounds such as brosimacutin A-B, brosimacutin D, brosimacutin E, brosimacutin H, and brosimacutin M . This synthetic research can help in the large-scale production of these compounds for various applications .

Biomimetic Synthesis

Brosimacutin G has been used in the biomimetic synthesis of angelicin and psoralen . This suggests its potential use in the synthesis of other bioactive compounds .

Safety and Hazards

Mecanismo De Acción

Brosimacutin G is a bioactive phenolic compound found in the bark of the Brosimum acutifolium tree . This compound has been studied for its potential medicinal properties, and it is known to have a variety of biological activities .

Target of Action

It’s known that phenolic compounds like brosimacutin g often interact with a variety of biological targets, including enzymes, receptors, and dna, to exert their effects .

Mode of Action

It’s known that phenolic compounds can interact with their targets in several ways, such as by modulating enzyme activity, binding to receptors, or interacting with dna .

Biochemical Pathways

Brosimacutin G, like other phenolic compounds, is likely to affect multiple biochemical pathways. These compounds are known for their antioxidant activity, which involves the neutralization of harmful free radicals . This can lead to downstream effects such as reduced inflammation and protection against cellular damage .

Pharmacokinetics

It’s known that the bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the characteristics of the gastrointestinal tract .

Result of Action

Brosimacutin G has been found to have several biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, neuroprotective, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action of Brosimacutin G can be influenced by various environmental factors. For example, the presence of other compounds can affect its bioavailability and activity . Additionally, factors such as pH and temperature can influence the stability of the compound .

Propiedades

IUPAC Name |

(E)-1-[(2S,3S)-3,4-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-20(2,25)19-18(24)16-15(26-19)10-8-13(17(16)23)14(22)9-5-11-3-6-12(21)7-4-11/h3-10,18-19,21,23-25H,1-2H3/b9-5+/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPLNWFZFTXFPY-FQMXMGHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1[C@H](C2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brosimacutin G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)

![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)

![6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036447.png)

![2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3036452.png)

![4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B3036453.png)

![2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B3036455.png)

![2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide](/img/structure/B3036460.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazole-4-carboxamide](/img/structure/B3036462.png)